molecular formula C21H25ClN2O3 B192768 Cetirizine CAS No. 83881-51-0

Cetirizine

Cat. No.: B192768
CAS No.: 83881-51-0
M. Wt: 388.9 g/mol
InChI Key: ZKLPARSLTMPFCP-UHFFFAOYSA-N
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Description

AC-170 is a novel formulation of cetirizine, which is the active ingredient in Zyrtec®. It has been developed for topical application in the eye for the treatment of ocular itching associated with allergic conjunctivitis . This compound is a second-generation antihistamine that selectively inhibits the H1 receptor, providing relief from allergic symptoms without causing significant drowsiness.

Mechanism of Action

Target of Action

Cetirizine is a selective Histamine-1 (H1) antagonist . Histamine H1 receptors are primarily found in smooth muscles, endothelial cells, and central nervous system, and are responsible for causing symptoms of allergic reactions .

Mode of Action

This compound, a metabolite of hydroxyzine, works by selectively inhibiting peripheral H1 receptors . By blocking these receptors, this compound prevents the action of histamine, a substance produced by the body during an allergic reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the histamine-mediated allergic response pathway . By blocking the H1 receptors, this compound prevents histamine from binding to these receptors and initiating the allergic response .

Pharmacokinetics

This compound is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours . This compound is primarily excreted in urine (70-85%) and feces (10-13%) .

Result of Action

The primary result of this compound’s action is the relief of symptoms associated with allergic reactions, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is effective in treating conditions like allergic rhinitis and chronic urticaria .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the presence of food, the Tmax of this compound is delayed by 1.7 hours and the maximum concentration (Cmax) is decreased by 23% . Additionally, the formulation of this compound in a polyethylene glycol (PEG)-containing matrix can lead to degradation of the drug .

Biochemical Analysis

Biochemical Properties

Cetirizine is a selective Histamine-1 antagonist drug . It interacts with histamine H1 receptors, mostly outside the brain . It has marked antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It has anti-inflammatory properties that may play a role in asthma management . There is evidence that this compound improves symptoms of urticaria . It influences cell function by blocking histamine H1 receptors, which can relieve symptoms caused by histamine acting on the H1 receptor .

Molecular Mechanism

This compound works by blocking histamine H1 receptors, mostly outside the brain . This mechanism of action allows it to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a rapid onset and a long duration of activity . It has a half-life of about 8.3 hours , and its effects generally begin within thirty minutes and last for about a day .

Dosage Effects in Animal Models

In animal models, the standard this compound dosage is 1 milligram per kilogram of body weight (0.45 mg/lb) or 10–20 mg/dog every 12–24 hours . The most common side effects of this compound in dogs are vomiting, excessive salivation, and drowsiness .

Metabolic Pathways

This compound undergoes minimal metabolism . The metabolic pathways of this compound include oxidation and conjugation . It has been found to increase linearly with dose across a range of 5 to 60 mg .

Transport and Distribution

This compound is well-absorbed, leading to high bioavailability and rapid onset of action . It has a low volume of distribution, therefore it reaches the target organs at an effective concentration .

Preparation Methods

The preparation of AC-170 involves the formulation of cetirizine into an ophthalmic solution. The synthetic route includes the dissolution of this compound in a suitable solvent, followed by the addition of excipients to stabilize the solution and enhance its bioavailability. The industrial production method involves large-scale mixing and sterilization processes to ensure the solution is safe for ocular use .

Chemical Reactions Analysis

AC-170, being a formulation of cetirizine, primarily undergoes metabolic reactions in the body. This compound itself is metabolically stable and does not undergo significant oxidation or reduction. It is primarily excreted unchanged in the urine. The common reagents and conditions used in the formulation of AC-170 include solvents like water or saline, and stabilizers such as benzalkonium chloride .

Scientific Research Applications

AC-170 has been extensively studied for its efficacy in treating allergic conjunctivitis. Clinical trials have demonstrated its ability to reduce ocular itching and other symptoms associated with allergic reactions. It is used in both adult and pediatric populations and has shown a favorable safety profile . Beyond its use in ophthalmology, cetirizine, the active ingredient in AC-170, is widely used in the treatment of various allergic conditions, including rhinitis and urticaria.

Comparison with Similar Compounds

AC-170 is unique in its formulation for ocular use, providing targeted relief for allergic conjunctivitis. Similar compounds include other second-generation antihistamines such as loratadine and fexofenadine, which are also used to treat allergic conditions but are not formulated for ocular application. Compared to these compounds, AC-170 offers the advantage of direct application to the affected area, leading to faster and more effective symptom relief .

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83881-52-1 (di-hydrochloride)
Record name Cetirizine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4022787
Record name Cetirizine
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Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cetirizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors.
Record name Cetirizine
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Record name Cetirizine
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Color/Form

Crystals from ethanol

CAS No.

83881-51-0
Record name Cetirizine
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Record name Cetirizine [INN:BAN]
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Record name Cetirizine
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Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
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Record name CETIRIZINE
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Record name Cetirizine
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Record name Cetirizine
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Melting Point

110-115°C, 110-115 °C, 112.5 °C
Record name Cetirizine
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Record name Cetirizine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cetirizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
Starch
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

As indicated in Table 1, Cetirizine Dihydrochloride, Beta-cyclodextrin, Sodium Succinate, and Corn Starch are charged into a Fluid Bed Granulator. Approximately 3000 g of Purified Water is then sprayed into the bed at approximately 75-125 g/minute and an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Approximately 5680 g of the solution prepared in Step A is then sprayed onto the granulation at approximately 75 to 125 g/minute, using an inlet air temperature of approximately 55° C., using an atomization air pressure of 2 bar. Following spraying, the granulation is dried to a product temperature endpoint of approximately 30° C., or a Loss on Drying Analysis (LOD) of approximately 7.5%.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
5680 g
Type
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Reaction Step Five
Name
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3000 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A slurry of the materials presented in Table 2 is prepared by charging a suitable stainless steel vessel with 3000 g of water. While mixing using a laboratory mixer at 50 RPM, the Cetirizine Dihydrochloride and Sodium Succinate are dissolved into the water. The Beta-Cyclodextrin is then added to the mixture and dispersed while mixing to form the slurry.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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3000 g
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
133.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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